tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate
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Overview
Description
tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate: is a synthetic organic compound with the molecular formula C10H15NO3. It is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate functional group attached to a 2-oxobut-3-yn-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate products.
Scientific Research Applications
Chemistry: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies[3][3].
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be employed in the design of enzyme inhibitors and other bioactive molecules[3][3].
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities[3][3].
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings[3][3].
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The alkyne moiety may also participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules[4][4].
Comparison with Similar Compounds
- tert-butyl N-(2-oxiranylmethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-methylcarbamate
Comparison: The alkyne group allows for additional chemical modifications and reactions that are not possible with simpler carbamates .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxobut-3-ynyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANRKFJJWBZROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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